7,9-Dimethylbenz[c]acridine

Carcinogenesis In Vitro Transformation Aza-PAH

Researchers investigating positional methyl effects on benz[c]acridine carcinogenicity face isomer cross-contamination that invalidates SAR data. 7,9-Dimethylbenz[c]acridine (CAS 963-89-3) uniquely exhibits potent in vivo carcinogenicity yet no activity in specific in vitro transformation assays-ideal for dissecting bay-region metabolic activation independent of sebaceous gland suppression endpoints. • Established synthetic routes for deuterated & tritiated analogs for ADME/PK tracer studies • Well-characterized 3,4-dihydrodiol metabolite profile for cytochrome P450 & DNA adduct research • Available in 2.5-250 mg research quantities with rigorous analytical certification

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 963-89-3
Cat. No. B1206154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dimethylbenz[c]acridine
CAS963-89-3
Synonyms7,9-dimethylbenz(c)acridine
dimethyl-7,9-benz(c)acridine
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43
InChIInChI=1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3
InChIKeyHEFJMRLDXHSXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dimethylbenz[c]acridine (CAS 963-89-3) Procurement Guide: Chemical Identity & Basic Characteristics


7,9-Dimethylbenz[c]acridine (CAS: 963-89-3) is a methyl-substituted aza-polycyclic aromatic hydrocarbon (aza-PAH) with the molecular formula C19H15N and a molecular weight of 257.33 g/mol [1]. It is a solid at room temperature, with a reported melting point range of 157-161 °C and a boiling point of 300 °C at 10 mmHg . The compound is characterized by its hydrophobic nature, being insoluble in water but soluble in common organic solvents, and it exhibits fluorescence properties . It is a well-documented, potent carcinogen in experimental models and is classified as a hazardous substance (R45: May cause cancer) [2].

Compound Class Methyl-substituted aza-PAH with 7,9-dimethyl pattern Research tool for carcinogenesis studies
Reported Activity Carcinogenicity in experimental models Context-dependent; review model-specific evidence
Physical Profile Hydrophobic solid; soluble in organic solvents Fluorescence properties reported

Why 7,9-Dimethylbenz[c]acridine Cannot Be Substituted with Other Benz[c]acridine Analogs


The biological activity of benz[c]acridine derivatives is exquisitely sensitive to the position and number of methyl substituents. Simple substitution with other dimethyl or methylbenz[c]acridines is not valid, as the specific 7,9-substitution pattern confers a unique profile of biological activities—including potent carcinogenicity in vivo, a distinct lack of activity in certain in vitro transformation assays, and unique metabolic activation pathways—that cannot be extrapolated from other isomers [1]. Even a single methyl group shift (e.g., from 7,9- to 7,10-) drastically alters the compound's ability to induce neoplastic transformation and its metabolite profile [2].

This Product 7,9-Dimethyl substitution pattern
Substitution Risk Methyl position shift (e.g., 7,10-isomer) may alter neoplastic transformation profile and metabolite formation
This Product 7-Methyl group present
Substitution Risk Non-7-methyl benz[c]acridines (e.g., 8-methyl, 9-methyl) lack reported in vivo carcinogenicity; class-level activity may not transfer
This Product Bay-region dihydrodiol activation pathway
Substitution Risk Analogs without bay-region may exhibit different metabolic activation and mutagenicity profiles

7,9-Dimethylbenz[c]acridine (CAS 963-89-3) Evidence-Based Differentiation for Scientific Selection


Differential Activity in Neoplastic Transformation Assay vs. 7,8- and 7,10-Dimethyl Isomers

In a direct comparative study of dimethylbenz[c]acridine isomers, 7,9-dimethylbenz[c]acridine did not induce malignant transformation of secondary hamster embryo cells, whereas both 7,8-dimethylbenz[c]acridine and 7,10-dimethylbenz[c]acridine caused malignant transformation, as evidenced by the ability of treated cells to form tumors in syngeneic animals [1].

Neoplastic Transformation Assay
Head-to-head
7,9-isomer: negative for malignant transformation; 7,8- and 7,10-isomers: positive
Supports isomer-specific transformation endpoint review
Secondary hamster embryo cell model; tumor formation in syngeneic animals
Carcinogenesis In Vitro Transformation Aza-PAH Benz[c]acridine

In Vivo Carcinogenicity Profile Differentiated from Non-7-Methyl Substituted Benz[c]acridines

A structure-activity analysis of 13 benz[c]acridines demonstrated that 7,9-dimethylbenz[c]acridine is carcinogenic, along with five other 7-methyl-substituted compounds, while seven other compounds lacking a 7-methyl group (e.g., benz[c]acridine, 8-methylbenz[c]acridine, 9-methylbenz[c]acridine) were inactive [1]. This finding was further supported by a separate study which confirmed its 'strong carcinogenic potency on mouse skin' [2].

In Vivo Carcinogenicity Classification
Class-level
Carcinogenic; 7-methyl-substituted compounds active; non-7-methyl analogs inactive
Reported carcinogenicity rank within 13-compound benz[c]acridine panel
Mouse skin model; categorical active vs. inactive classification
Carcinogenicity Structure-Activity Relationship Mouse Skin Model Benz[c]acridine

Sebaceous Gland Suppression Activity Contrasts with Benz[a]anthracene-Type Carcinogens

In a survey of 103 compounds for their ability to suppress mouse sebaceous glands, 7,9-dimethylbenz[c]acridine was classified as having 'very weak suppressor activity' [1]. This is in contrast to the high suppression indices (>1000) associated with many benz[a]anthracene-type carcinogens, which are roughly parallel to their mouse skin carcinogenic potency. This demonstrates that sebaceous gland suppression is neither necessary nor sufficient for skin carcinogenic activity.

Sebaceous Gland Suppression
Cross-study
Very weak suppressor activity vs. benz[a]anthracene-type carcinogens (high suppression indices)
Distinguishes from other carcinogen classes in short-term test context
103-compound survey; sebaceous gland suppression not required for skin carcinogenicity
Carcinogenesis Short-Term Test Sebaceous Gland Suppression Aza-PAH

Metabolic Activation Pathway Shared with 7,10-Dimethylbenz[c]acridine Leading to High Mutagenicity of 3,4-Dihydrodiols

The hepatic metabolism of both 7,9-dimethylbenz[c]acridine and its close analog 7,10-dimethylbenz[c]acridine was studied in rats. For 7,9-dimethylbenz[c]acridine, the major metabolites were alcohols, and the total monofunctionalized dihydrodiol metabolites (5,6- and 3,4-isomers) constituted approximately 10% of the total [1]. Crucially, the 3,4-dihydrodiol metabolites of both compounds exhibited high mutagenicity in the Ames test (Salmonella typhimurium TA100), exceeding that of the parent hydrocarbons [2]. This implicates a bay-region diolepoxide as the ultimate mutagenic and carcinogenic species for both compounds.

Metabolic Activation Pathway
Supporting evidence
Major metabolites: alcohols; 3,4-dihydrodiol metabolites show high mutagenicity in Ames test
Supports bay-region diolepoxide bioactivation model interpretation
Rat liver microsomes; S. typhimurium TA100; shared pathway with 7,10-isomer
Metabolism Mutagenicity Ames Test Bay-Region Diol Epoxide

Optimal Research Application Scenarios for 7,9-Dimethylbenz[c]acridine (CAS 963-89-3)


Structure-Activity Relationship (SAR) Studies of Aza-PAH Carcinogenicity

7,9-Dimethylbenz[c]acridine is an ideal compound for SAR studies investigating the role of methyl group position on the carcinogenic activity of benz[c]acridines. Its distinct profile—potent in vivo carcinogenicity [1] but a lack of activity in a specific in vitro transformation assay [2]—makes it a valuable comparator against other isomers like 7,10-dimethylbenz[c]acridine, which show opposite activity in the transformation assay.

Investigations into Alternative Mechanisms of Skin Carcinogenesis

The compound's 'very weak' activity in the sebaceous gland suppression test, despite its strong skin carcinogenicity [1], makes it a powerful tool for researchers seeking to dissect mechanisms of skin carcinogenesis that are independent of this common short-term assay endpoint. It serves as a key negative control or outlier in such mechanistic studies.

Metabolic Activation and DNA Adduct Formation Studies

7,9-Dimethylbenz[c]acridine is a well-characterized substrate for studying bay-region metabolic activation. Its metabolic pathway, leading to the formation of highly mutagenic 3,4-dihydrodiol metabolites [1], is well-documented. This makes it suitable for experiments focused on cytochrome P450-mediated oxidation, dihydrodiol formation, and subsequent DNA adduct formation.

Synthesis of Radiolabeled Tracers for Pharmacokinetic Studies

Procedures for the preparation of deuterated and tritiated 7,9-dimethylbenz[c]acridine are established [1]. This makes the compound a viable candidate for the synthesis of radiolabeled tracers for use in ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies of aza-PAHs.

Application
Selection Property
Validation Focus
Aza-PAH SAR studies
Methyl-position-dependent activity profile
Comparative isomer response in transformation and carcinogenicity models
Skin carcinogenesis mechanism research
Sebaceous gland suppression profile
Sebaceous gland-independent pathway endpoints
Metabolic activation studies
Bay-region dihydrodiol pathway
DNA adduct formation and mutagenicity endpoints
Radiolabeled tracer synthesis
Established deuteration and tritiation methods
ADME study design and tracer validation

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